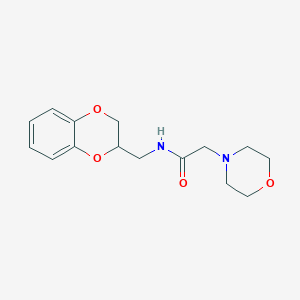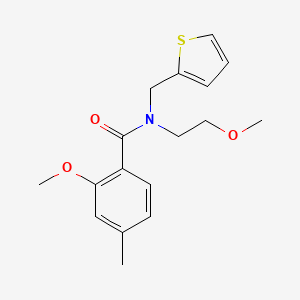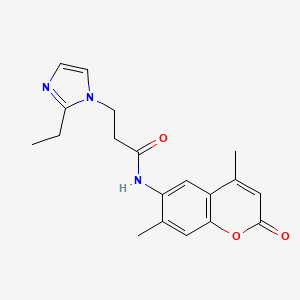
methyl (2R,4S)-1-(1,5-dimethylindazole-3-carbonyl)-4-hydroxypiperidine-2-carboxylate
概要
説明
Methyl (2R,4S)-1-(1,5-dimethylindazole-3-carbonyl)-4-hydroxypiperidine-2-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a hydroxyl group, and an indazole moiety, making it a subject of study in medicinal chemistry and synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4S)-1-(1,5-dimethylindazole-3-carbonyl)-4-hydroxypiperidine-2-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the hydroxyl group, and the attachment of the indazole moiety. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyl Group: Hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of the Indazole Moiety: This step may involve coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Methyl (2R,4S)-1-(1,5-dimethylindazole-3-carbonyl)-4-hydroxypiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group in the indazole moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Methyl (2R,4S)-1-(1,5-dimethylindazole-3-carbonyl)-4-hydroxypiperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of methyl (2R,4S)-1-(1,5-dimethylindazole-3-carbonyl)-4-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
類似化合物との比較
Methyl (2R,4S)-1-(1,5-dimethylindazole-3-carbonyl)-4-hydroxypiperidine-2-carboxylate can be compared with other similar compounds, such as:
Methyl (2R,4S)-1-(1-methylindazole-3-carbonyl)-4-hydroxypiperidine-2-carboxylate: Similar structure but with a different substitution pattern on the indazole moiety.
Ethyl (2R,4S)-1-(1,5-dimethylindazole-3-carbonyl)-4-hydroxypiperidine-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (2R,4S)-1-(1,5-dimethylindazole-3-carbonyl)-4-aminopiperidine-2-carboxylate: Similar structure but with an amino group instead of a hydroxyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties.
特性
IUPAC Name |
methyl (2R,4S)-1-(1,5-dimethylindazole-3-carbonyl)-4-hydroxypiperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-10-4-5-13-12(8-10)15(18-19(13)2)16(22)20-7-6-11(21)9-14(20)17(23)24-3/h4-5,8,11,14,21H,6-7,9H2,1-3H3/t11-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUNWZAOSQEOCY-SMDDNHRTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2C(=O)N3CCC(CC3C(=O)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(N=C2C(=O)N3CC[C@@H](C[C@@H]3C(=O)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3900931.png)
![1'-methyl-N-[2-(4-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B3900934.png)
![ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE](/img/structure/B3900939.png)

![3-(4-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B3900970.png)
![N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-1-[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methanamine](/img/structure/B3900972.png)
![7-(cyclohexylmethyl)-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3900977.png)


![3-(Butylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3900998.png)

![(E)-3-(5-methylfuran-2-yl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3901025.png)

